molecular formula C8H5BrCl2O B105508 2-Bromo-1-(2,5-dichlorophenyl)ethanone CAS No. 4571-25-9

2-Bromo-1-(2,5-dichlorophenyl)ethanone

Cat. No. B105508
M. Wt: 267.93 g/mol
InChI Key: JGILXRDUULAMPY-UHFFFAOYSA-N
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Patent
US07384947B2

Procedure details

This compound was prepared from 1-[2,4-bis(trifluoromethyl)phenyl]ethanone (5.0 g, 19.52 mmol) in the manner described for 2-bromo-1-(2,5-dichlorophenyl)ethanone, affording 4.12 g (63%) of a white solid. 1H-NMR (DMSO-d6) δ 8.28 to 8.16 (m, 3H), 4.98 (s, 2H);
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[C:13](=[O:15])[CH3:14].[Br:18]CC(C1C=C(Cl)C=CC=1Cl)=O>>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:8]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:6]=[CH:5][C:4]=1[C:13](=[O:15])[CH2:14][Br:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)C(F)(F)F)C(C)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC(=C1)C(F)(F)F)C(CBr)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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